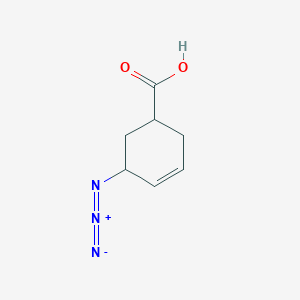

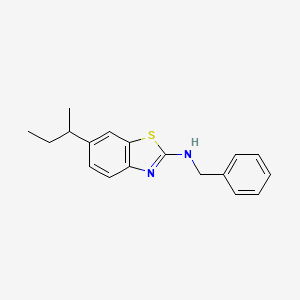

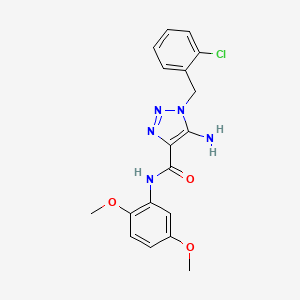

![molecular formula C18H18N4O6 B3013024 2-硝基-N-[4-[(2-硝基苯甲酰)氨基]丁基]苯甲酰胺 CAS No. 548478-81-5](/img/structure/B3013024.png)

2-硝基-N-[4-[(2-硝基苯甲酰)氨基]丁基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide is a benzamide derivative characterized by the presence of nitro groups and an amide linkage. Benzamide derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The specific structure of this compound suggests it may have unique chemical and physical properties, as well as reactivity patterns that could be of interest in various chemical synthesis and pharmaceutical research contexts.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. In the context of the provided papers, similar compounds have been synthesized using different methods. For instance, the reductive transamidation reaction between N-acyl benzotriazoles and organic nitro compounds, as described in the first paper, could potentially be adapted for the synthesis of 2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide . Additionally, the synthesis of related compounds, such as 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, involves multiple steps including chlorination, aminolysis, and reduction, which could provide insights into the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their reactivity and physical properties. The crystal structure of a related compound, 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, was determined using single-crystal X-ray diffraction, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . Such structural analyses are essential for understanding the molecular geometry and electronic distribution in 2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide, which in turn influences its chemical behavior.

Chemical Reactions Analysis

The reactivity of benzamide derivatives with nitro groups can involve various chemical reactions. For example, the nucleophilic substitution reaction reported in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole indicates that nitro-substituted benzamides can participate in reactions without the need for additional bases . This suggests that the target compound may also undergo similar substitution reactions. Moreover, the double functionalization of 2′-amino-biphenyl-2-ols to synthesize 4-nitro-dibenzofurans involves nitration and cycloetherification, which could be relevant for modifying the nitro groups in 2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of nitro groups and the amide linkage can affect the compound's solubility, melting point, and stability. While the papers provided do not directly discuss the physical properties of 2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide, the synthesis and characterization of similar compounds, such as the concise synthesis of 4-amino-2-fluoro-N-methyl-benzamide, provide a basis for predicting the properties of the target compound . The methods used for purification and characterization, including spectroscopic and elemental analysis, are also applicable to the analysis of 2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide .

科学研究应用

晶体结构和分子相互作用

- 一项对异构硝基取代的对称苯甲酰胺(包括 2-硝基-N-(2-硝基苯甲酰)苯甲酰胺 (ASP4))的研究突出了它们由于分子间氢键和 π-π 相互作用而稳定结构的潜力。与 ASP5 相比,ASP4 显示出有希望的抗癌药物候选资格,对正常细胞的毒性较低 (Ahmad 等人,2022).

阿米巴杀灭活性

- 合成各种 N-取代的 2-硝基、4,5-二甲氧基苯甲酰胺旨在开发有效的阿米巴杀灭剂。然而,针对溶组织内阿米巴的体外筛选表明,这些化合物未表现出显着的阿米巴杀灭活性 (Misra Vs 和 Saxena Vk,1976).

聚合物合成与表征

- 对含有柔性砜、硫化物和酰胺单元的新型二胺单体的研究发现,4-氨基苯硫酚与 4-硝基苯甲酰氯的反应导致 N-(4-巯基苯基)-4-硝基苯甲酰胺的产生。该化合物用于合成各种聚酰亚胺,重点关注它们的热稳定性和溶解性 (Mehdipour-Ataei 和 Hatami,2007).

促动力剂

- 合成了新型苯甲酰胺衍生物,包括与 4-[(4-氨基-5-氯-2-甲氧基苯甲酰)氨基]-1-哌啶乙酸相关的衍生物,并评估了它们的胃肠促动力活性。这些化合物显示出作为增强胃肠道动力性的潜在药物的希望 (Sakaguchi 等人,2001).

质谱和碎片研究

- N-连接聚糖的衍生物,包括来自 4-氨基-N-(2-二乙氨基乙基)苯甲酰胺的衍生物,使用电喷雾和碰撞诱导解离碎片光谱进行分析,以了解它们的分子特性 (Harvey,2000).

作用机制

Target of Action

Compounds with similar structures, such as benzanilides, have been reported to bind to a wide variety of receptor types .

Mode of Action

It’s known that nitro compounds can undergo various reactions, including free radical reactions . In such reactions, the nitro group can lose an atom, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

It’s worth noting that nitro compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Pharmacokinetics

The molecular weight of the compound is 406358 , which could influence its bioavailability and pharmacokinetics.

Result of Action

Based on its structure, it could potentially interact with various cellular targets and induce a range of biological effects .

属性

IUPAC Name |

2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O6/c23-17(13-7-1-3-9-15(13)21(25)26)19-11-5-6-12-20-18(24)14-8-2-4-10-16(14)22(27)28/h1-4,7-10H,5-6,11-12H2,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHOLTBBXPULDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCCCNC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

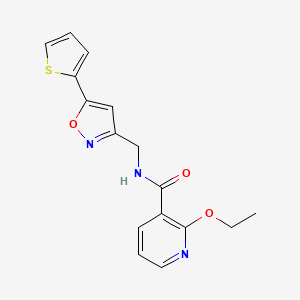

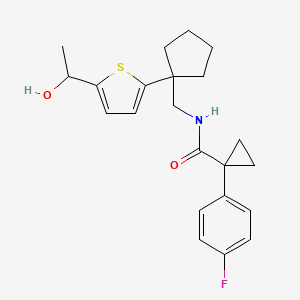

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)

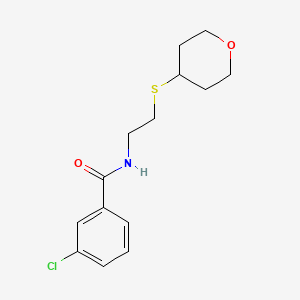

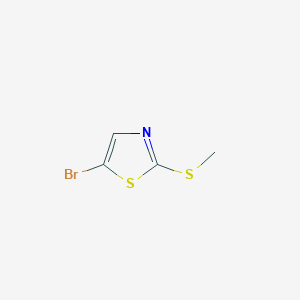

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)

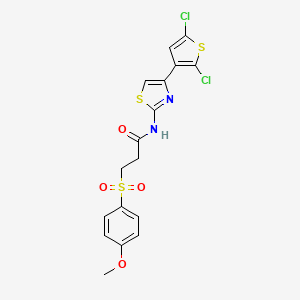

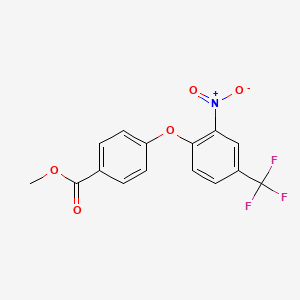

![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)

![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)

![4-(isobutyrylamino)-3-pyridin-2-yl-N-[4-(trifluoromethyl)benzyl]isothiazole-5-carboxamide](/img/structure/B3012959.png)